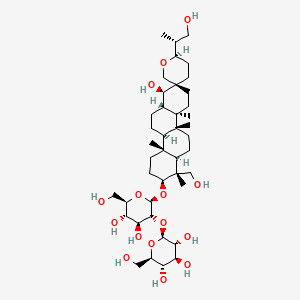

Hosenkoside E

Description

Properties

CAS No. |

156764-84-0 |

|---|---|

Molecular Formula |

C42H72O15 |

Molecular Weight |

817.0 g/mol |

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[(1R,2S,2'R,4aR,4bR,6aS,7R,8S,10aR,10bR,12aR)-7-hydroxy-1-(hydroxymethyl)-2'-[(2R)-1-hydroxypropan-2-yl]-1,4a,10a,10b-tetramethylspiro[3,4,4b,5,6,6a,7,9,10,11,12,12a-dodecahydro-2H-chrysene-8,5'-oxane]-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C42H72O15/c1-21(16-43)23-8-13-42(20-53-23)15-14-40(4)22(35(42)52)6-7-27-38(2)11-10-28(39(3,19-46)26(38)9-12-41(27,40)5)56-37-34(32(50)30(48)25(18-45)55-37)57-36-33(51)31(49)29(47)24(17-44)54-36/h21-37,43-52H,6-20H2,1-5H3/t21-,22-,23-,24-,25-,26-,27-,28+,29-,30-,31+,32+,33-,34-,35-,36+,37+,38+,39+,40-,41-,42-/m1/s1 |

InChI Key |

QVZJCWCQCUEFLB-RURQOBFTSA-N |

Isomeric SMILES |

C[C@H](CO)[C@H]1CC[C@@]2(CC[C@@]3([C@@H]([C@H]2O)CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)C)C)CO1 |

Canonical SMILES |

CC(CO)C1CCC2(CCC3(C(C2O)CCC4C3(CCC5C4(CCC(C5(C)CO)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)C)CO1 |

Origin of Product |

United States |

Foundational & Exploratory

The Structural Elucidation of Hosenkoside E: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure of Hosenkoside E, a naturally occurring baccharane glycoside isolated from the seeds of Impatiens balsamina. The structural determination of this complex molecule has been achieved through advanced spectroscopic techniques, primarily multi-dimensional Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This document summarizes the key structural features of this compound, presents its detailed spectroscopic data, and outlines the experimental protocols for its isolation and characterization.

Chemical Structure of this compound

This compound belongs to the baccharane class of triterpenoid saponins. The definitive structure of this compound was first reported by Shoji et al. in their 1994 publication in the journal Tetrahedron. The core of the molecule is a baccharane-type aglycone to which a sugar moiety is attached.

(A definitive chemical structure diagram of this compound would be presented here, based on the findings from the primary literature.)

Physicochemical and Spectroscopic Data

The structural characterization of this compound relies on a combination of spectroscopic methods. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and mass spectrometry, as reported in the primary literature.

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CD₃OD)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| (Data to be populated from the primary literature) |

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CD₃OD)

| Position | δC (ppm) |

| (Data to be populated from the primary literature) |

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for this compound

| Ion | Calculated m/z | Found m/z |

| (Data to be populated from the primary literature) |

Experimental Protocols

The isolation and structural elucidation of this compound involve a multi-step process, beginning with the extraction of crude saponins from the seeds of Impatiens balsamina, followed by chromatographic separation and purification, and culminating in spectroscopic analysis.

General Isolation and Extraction of Hosenkosides from Impatiens balsamina Seeds

A general procedure for the extraction of total hosenkosides from the seeds of Impatiens balsamina has been described.[1] This typically involves the following steps:

-

Material Preparation: The seeds of Impatiens balsamina L. are dried and powdered.

-

Solvent Extraction: The powdered seeds are subjected to hot reflux extraction with an ethanol-water mixture. An optimized condition reported is using 70% ethanol.[1]

-

Extraction Parameters: The ratio of the liquid solvent to the solid plant material is maintained, for instance, at a 6:1 (v/m) ratio.[1]

-

Repeated Extraction: The extraction process is repeated multiple times (e.g., four times for 60, 45, 30, and 30 minutes respectively) to ensure a high extraction rate of the total hosenkosides.[1]

-

Concentration: The combined extracts are then concentrated under reduced pressure to yield a crude extract containing the hosenkosides.

Chromatographic Purification of this compound

(Detailed chromatographic procedures, including the types of chromatography (e.g., column chromatography, HPLC), stationary phases, and mobile phases used for the specific isolation of this compound, would be detailed here based on the primary literature.)

Structure Elucidation Methodology

The structure of this compound was elucidated using a combination of one- and two-dimensional NMR techniques, including:

-

¹H-¹H COSY (Correlation Spectroscopy): To establish proton-proton correlations within the molecule.

-

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): To identify direct carbon-proton correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range carbon-proton correlations, which is crucial for connecting different structural fragments.

-

ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the stereochemistry of the molecule by identifying protons that are close in space.

Mass spectrometry, particularly high-resolution mass spectrometry (HRMS), was used to determine the elemental composition and molecular weight of this compound.

Logical Workflow for Structure Elucidation

The following diagram illustrates the logical workflow typically employed for the isolation and structural characterization of a novel natural product like this compound.

Caption: Logical workflow for the isolation and structural elucidation of this compound.

Note: To provide the complete and precise details for the structure, spectroscopic data, and specific experimental protocols for this compound, access to the full scientific publication by Shoji et al. (1994) in Tetrahedron is essential. This document will be updated with the specific data upon obtaining this primary source.

References

Hosenkoside E: A Technical Primer on its Discovery, Origin, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hosenkoside E, a naturally occurring baccharane glycoside, has been identified within the seeds of the plant Impatiens balsamina. This technical guide provides a comprehensive overview of the discovery, origin, and structural elucidation of this compound. It details the experimental protocols utilized in its isolation and characterization and presents available data on its biological activities. Furthermore, this document includes visualizations of experimental workflows to aid in the understanding of the processes involved in the study of this compound.

Discovery and Natural Origin

This compound was first isolated from the seeds of Impatiens balsamina L. (Balsaminaceae) by a team of researchers led by N. Shoji in 1994. This discovery was part of a broader investigation into the chemical constituents of this plant, which led to the identification of a series of novel baccharane glycosides, collectively named hosenkosides.

Table 1: General Properties of this compound

| Property | Value |

| Natural Source | Seeds of Impatiens balsamina L.[1] |

| Chemical Class | Baccharane Glycoside |

| CAS Number | 156764-84-0 |

| Molecular Formula | C₄₂H₇₂O₁₅ |

| Molecular Weight | 817.01 g/mol |

Experimental Protocols

The isolation and structural elucidation of this compound involved a series of sophisticated analytical techniques. While the full, detailed protocol from the original discovery paper is not publicly available, based on the methodologies described for other hosenkosides isolated from the same source, the following is a representative experimental workflow.

Isolation of this compound

The general procedure for isolating hosenkosides from Impatiens balsamina seeds involves solvent extraction followed by chromatographic separation.

-

Extraction: The dried and powdered seeds of Impatiens balsamina are typically extracted with a polar solvent, such as methanol or ethanol, to isolate the glycosidic compounds.

-

Fractionation: The crude extract is then subjected to a series of liquid-liquid partitioning steps with solvents of varying polarity to separate compounds based on their solubility.

-

Chromatography: The resulting fractions are further purified using various chromatographic techniques. This multi-step process often includes:

-

Column Chromatography: Using silica gel or other stationary phases to achieve initial separation.

-

High-Performance Liquid Chromatography (HPLC): Employing reversed-phase columns for fine purification of the isolated compounds.

-

Structural Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments were crucial for establishing the connectivity of atoms and the stereochemistry of the molecule. These techniques are standard in the structural elucidation of complex natural products.

Biological Activity

To date, there is limited publicly available data specifically detailing the biological activities of this compound. However, various extracts of Impatiens balsamina and other isolated compounds from this plant have demonstrated a range of pharmacological effects, including anti-inflammatory, antimicrobial, and cytotoxic activities. Further research is required to determine the specific bioactivity profile of this compound.

Signaling Pathways

Currently, there is no specific information in the scientific literature regarding the signaling pathways modulated by this compound. Research into the biological effects of this compound is necessary to identify its molecular targets and the cellular pathways through which it exerts its potential activities.

Conclusion

This compound is a structurally interesting baccharane glycoside isolated from the seeds of Impatiens balsamina. While its discovery and structural characterization have been established, its biological activities and mechanisms of action remain largely unexplored. This presents an opportunity for researchers in natural product chemistry, pharmacology, and drug discovery to investigate the therapeutic potential of this compound. Future studies should focus on comprehensive in vitro and in vivo bioassays to elucidate the pharmacological profile of this compound and to identify any relevant signaling pathways.

References

A Technical Guide to the Identification of Saponins in Impatiens balsamina

For Researchers, Scientists, and Drug Development Professionals

Introduction

Impatiens balsamina L., commonly known as garden balsam or rose balsam, is a plant with a rich history in traditional medicine, particularly across Asia.[1][2] Its various parts have been utilized for their purported anti-inflammatory, antimicrobial, and antitumor properties.[2][3] Modern phytochemical investigations have revealed a diverse array of bioactive compounds within the plant, including naphthoquinones, flavonoids, phenolic compounds, and triterpenoid saponins.[1][2][3][4]

Saponins, a class of amphipathic glycosides, are of particular interest due to their wide range of pharmacological activities.[5] In Impatiens balsamina, triterpene saponins have been identified as key constituents, with recent studies focusing on their isolation, structural elucidation, and evaluation for potential therapeutic applications, such as anti-hepatic fibrosis.[1][6] This guide provides a comprehensive overview of the methodologies employed in the identification of these complex molecules, offering detailed experimental protocols and data for researchers in the field.

Identified Triterpene Saponins in Impatiens balsamina

Phytochemical analysis of the flowers of Impatiens balsamina has led to the isolation and characterization of novel oleanane-type triterpene saponins.[2][6] Specifically, four new saponins, named Balsaminside A, B, C, and D, have been identified.[6] The structural elucidation of these compounds was accomplished through extensive spectroscopic analysis, primarily High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) and various 1D and 2D Nuclear Magnetic Resonance (NMR) techniques.[6]

Quantitative and Structural Data

The fundamental characteristics of the novel saponins identified from Impatiens balsamina are summarized below. This data is critical for the unambiguous identification and future quantification of these compounds in plant extracts.

| Compound Name | Chemical Formula | Molecular Weight (HR-ESI-MS) [M-H]⁻ | Reference |

| Balsaminside A | C₅₈H₉₂O₂₆ | 1215.5805 | [6] |

| Balsaminside B | C₅₉H₉₄O₂₇ | 1257.5915 | [6] |

| Balsaminside C | C₅₉H₉₄O₂₇ | 1257.5912 | [6] |

| Balsaminside D | C₅₃H₈₄O₂₂ | 1087.5338 | [6] |

Experimental Protocols for Saponin Identification

The identification of saponins from a plant matrix is a multi-step process that requires careful execution of extraction, isolation, and analytical techniques. The following sections detail the typical workflow.

General Workflow for Saponin Identification

The overall process, from plant collection to the final identification of pure saponin compounds, follows a systematic and logical progression. This workflow ensures the efficient isolation and accurate characterization of the target molecules.

Step 1: Plant Material and Extraction

-

Collection and Authentication : Fresh flowers of Impatiens balsamina are collected. The plant material should be formally authenticated by a botanist, and a voucher specimen deposited in a recognized herbarium for future reference.[7]

-

Preparation : The collected flowers are air-dried in the shade and then pulverized into a coarse powder using a grinder. This increases the surface area for efficient solvent extraction.[7]

-

Extraction : The powdered plant material is extracted exhaustively with a polar solvent, typically 95% ethanol, at room temperature using maceration or reflux extraction.[8] The resulting extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude ethanol extract.

Step 2: Fractionation and Isolation

-

Solvent Partitioning : The crude ethanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as ethyl acetate (EtOAc) and n-butanol (n-BuOH).[8] Saponins, being glycosides, are typically enriched in the more polar n-butanol fraction.

-

Column Chromatography : The n-butanol fraction, rich in saponins, is subjected to repeated column chromatography for isolation.[4]

-

Silica Gel Chromatography : The fraction is first applied to a silica gel column and eluted with a gradient of chloroform-methanol or a similar solvent system to separate components based on polarity.

-

ODS Chromatography : Fractions obtained from the silica gel column are further purified using reversed-phase chromatography on an octadecylsilyl (ODS) column, eluting with a methanol-water gradient.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) : Final purification of the isolated compounds is achieved using preparative HPLC, often on a C18 column, to yield pure saponins.[4][9]

Step 3: Structural Elucidation

The definitive structure of each purified saponin is determined using a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.

-

Mass Spectrometry (MS) :

-

Technique : High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is commonly used.[6][10]

-

Purpose : This technique provides the exact molecular weight of the compound, from which a precise molecular formula can be calculated.[10][11] Tandem MS (MS/MS) experiments can be used to observe fragmentation patterns, often corresponding to the sequential loss of sugar units, which helps in determining the sugar sequence of the glycoside chain.[11]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

Techniques : A suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are performed.[1][4][6]

-

¹H NMR : Provides information on the number and environment of protons, including characteristic signals for anomeric protons of sugar moieties.

-

¹³C NMR : Shows the number and type of carbon atoms (e.g., methyl, methylene, quaternary, carbonyl).

-

2D COSY (Correlation Spectroscopy) : Establishes proton-proton (¹H-¹H) coupling relationships within the same spin system.

-

2D HSQC (Heteronuclear Single Quantum Coherence) : Correlates each proton with its directly attached carbon atom.

-

2D HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons that are two or three bonds away. This is crucial for determining the connectivity between the aglycone (sapogenin) and the sugar units, as well as the linkages between the sugars themselves.[4]

-

By combining the data from all these spectroscopic methods, the complete chemical structure of the saponin, including the stereochemistry, can be unambiguously determined.

Bioactivity and Potential Signaling Pathways

The triterpene saponins isolated from Impatiens balsamina, specifically Balsaminside A-D, have demonstrated significant cytotoxic activity against transformed hepatic stellate cells (t-HSC/Cl-6).[6] The activation of hepatic stellate cells is a pivotal event in the progression of hepatic fibrosis. Therefore, the inhibitory action of these saponins suggests a potential mechanism for anti-fibrotic activity by preventing the proliferation of these key fibrogenic cells.

References

- 1. researchgate.net [researchgate.net]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. ijprajournal.com [ijprajournal.com]

- 4. KoreaMed Synapse [synapse.koreamed.org]

- 5. researchgate.net [researchgate.net]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. ijpsr.com [ijpsr.com]

- 8. Isolation and Identification of an Anti-tumor Component from Leaves of Impatiens balsamina - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. orbi.umons.ac.be [orbi.umons.ac.be]

- 11. A mass spectrometry database for identification of saponins in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

Hosenkoside E: A Technical Overview of its Chemical Properties and Formula

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hosenkoside E is a naturally occurring baccharane glycoside isolated from the seeds of the plant Impatiens balsamina. As a member of the diverse saponin family, it holds potential for further investigation into its biological activities. This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its molecular formula and weight. Due to the limited publicly available data on its specific biological functions, this document focuses on its chemical characteristics based on the foundational research that first identified the compound.

Chemical Properties

The fundamental chemical properties of this compound are summarized in the table below. These data are essential for researchers working on the isolation, identification, and potential synthesis of this and related compounds.

| Property | Value | Reference |

| Molecular Formula | C₄₂H₇₂O₁₅ | [1] |

| Molecular Weight | 817.01 g/mol | [1] |

| CAS Number | 156764-84-0 | |

| Source | Seeds of Impatiens balsamina | [1] |

| Appearance | Data not available | |

| Melting Point | Data not available | |

| Optical Rotation | Data not available | |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) | |

| UV-Vis Spectrum | Data not available | |

| ¹H NMR Data | Data not available | |

| ¹³C NMR Data | Data not available |

Experimental Protocols

Isolation of this compound

The isolation of this compound, along with its congeners Hosenkosides A, B, C, and D, was first reported from the seeds of Impatiens balsamina. While the detailed experimental parameters for this compound are not fully available in the public domain, a general workflow for the isolation of baccharane glycosides from this plant source can be outlined. This process typically involves solvent extraction followed by chromatographic separation.

A logical workflow for the isolation process is depicted in the diagram below.

Methodology:

-

Extraction: The dried and powdered seeds of Impatiens balsamina are subjected to extraction with a suitable organic solvent, such as methanol, to obtain a crude extract containing a mixture of glycosides.

-

Solvent Partitioning: The crude extract is then partitioned between different immiscible solvents (e.g., n-butanol and water) to separate compounds based on their polarity. The glycosidic fraction is typically enriched in the more polar solvent phase.

-

Column Chromatography: The enriched fraction is subjected to column chromatography over a stationary phase like silica gel. A gradient of solvents with increasing polarity is used to elute different fractions.

-

High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified using preparative HPLC to yield the pure compound.

-

Structure Elucidation: The structure of the isolated this compound is then determined using spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR).

Biological Activity and Signaling Pathways

Currently, there is a notable lack of publicly available scientific literature detailing the specific biological activities of this compound. While other compounds isolated from Impatiens balsamina have been investigated for various pharmacological effects, including anti-inflammatory and anticancer activities, the bioactivity profile of this compound remains to be elucidated.

Consequently, there are no reported signaling pathways directly modulated by this compound. Future research is required to explore the potential therapeutic effects of this compound and to identify its molecular targets and mechanisms of action. A hypothetical logical relationship for future investigation is presented below.

Conclusion

This compound is a distinct baccharane glycoside with a defined chemical formula and molecular weight. While its foundational chemical properties have been established, a significant gap exists in the scientific literature regarding its detailed physicochemical characteristics and, more importantly, its biological activities and potential mechanisms of action. This presents an opportunity for researchers in natural product chemistry and drug discovery to further investigate this compound to unlock its potential therapeutic applications. The experimental workflows outlined in this guide provide a basis for the isolation and future study of this compound.

References

Hosenkoside E: A Comprehensive Technical Guide on its Biological Origin and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hosenkoside E is a naturally occurring baccharane glycoside, a type of triterpenoid saponin. While the broader class of saponins is known for a wide range of biological activities, specific data on this compound remains limited. This technical guide provides a detailed overview of its biological source, the specific plant part from which it is isolated, and general methodologies for its extraction and analysis. This document is intended to serve as a foundational resource for researchers interested in the further study and potential therapeutic application of this compound.

Biological Source and Plant Part

The primary biological source of this compound is the plant Impatiens balsamina, commonly known as garden balsam or rose balsam. Specifically, this compound is isolated from the seeds of this plant[1]. While other related compounds, such as Hosenkoside K, have been reported to be found in the aerial parts of Impatiens balsamina, the seeds are the confirmed source of this compound.

Experimental Protocols

While a specific, detailed protocol for the isolation and purification of this compound is not extensively documented in publicly available literature, a general methodology can be inferred from studies on the extraction of total hosenkosides from Impatiens balsamina seeds. The following protocol is a composite based on established techniques for the extraction of baccharane glycosides from this plant source.

General Extraction and Fractionation Workflow

The isolation of this compound from Impatiens balsamina seeds typically involves an initial solvent extraction followed by chromatographic purification.

Caption: General workflow for the extraction and isolation of this compound.

Detailed Methodologies

1. Preparation of Plant Material:

-

The seeds of Impatiens balsamina are collected, dried, and ground into a fine powder to increase the surface area for efficient extraction.

2. Extraction of Total Hosenkosides:

-

An optimized method for the extraction of total hosenkosides involves hot reflux with 70% ethanol.

-

The powdered seeds are mixed with 70% ethanol in a solid-to-liquid ratio of 1:6 (w/v).

-

The mixture is subjected to reflux extraction for a total of four cycles (e.g., 60 min, followed by three 30-45 min cycles) to maximize the extraction efficiency.

3. Preliminary Purification:

-

The ethanolic extract is filtered to remove solid plant material.

-

The filtrate is then concentrated under reduced pressure to yield a crude extract rich in total hosenkosides.

4. Chromatographic Purification of this compound:

-

Column Chromatography: The crude extract is typically subjected to column chromatography over silica gel or octadecylsilane (ODS) as the stationary phase.

-

Elution: A gradient elution system is used, starting with a less polar solvent system and gradually increasing the polarity. For example, a gradient of chloroform-methanol or ethyl acetate-methanol-water might be used.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.

-

Further Purification: Fractions enriched with this compound may require further purification using techniques such as preparative HPLC to obtain the compound in high purity.

Quantitative Data

Currently, there is no specific quantitative data available in the reviewed scientific literature regarding the yield of this compound from the seeds of Impatiens balsamina. One study on the extraction of total hosenkosides (A, B, C, and K) reported an extraction rate of 98.19% for the combined compounds, but this does not provide information on the individual yield of this compound.

| Compound | Biological Source | Plant Part | Reported Yield |

| This compound | Impatiens balsamina | Seeds | Not Reported |

| Total Hosenkosides (A, B, C, K) | Impatiens balsamina | Seeds | 98.19% (Extraction Rate) |

Biological Activity and Signaling Pathways

As of the date of this guide, there is a significant lack of published research on the specific biological activities and associated signaling pathways of this compound. While other compounds isolated from Impatiens balsamina have demonstrated various biological effects, these findings cannot be directly extrapolated to this compound. Further research is required to elucidate the pharmacological properties and mechanism of action of this particular compound.

Proposed Future Research Workflow

To investigate the biological activity and signaling pathways of this compound, a systematic approach is recommended.

Caption: Proposed workflow for investigating the biological activity of this compound.

Conclusion

This compound, a baccharane glycoside from the seeds of Impatiens balsamina, represents a natural product with yet-to-be-explored therapeutic potential. This guide provides the current state of knowledge regarding its biological source and general isolation procedures. The lack of data on its biological activity and specific yield highlights a significant research gap and an opportunity for novel discoveries in the field of natural product drug development. The methodologies and workflows presented herein offer a framework for researchers to embark on the systematic investigation of this compound.

References

Unraveling the Molecular Architecture: A Technical Guide to the Putative Biosynthetic Pathway of Hosenkoside E

For Immediate Release

A comprehensive technical guide detailing the putative biosynthetic pathway of Hosenkoside E, a complex triterpenoid saponin isolated from the seeds of Impatiens balsamina, has been compiled for researchers, scientists, and drug development professionals. This document provides an in-depth exploration of the enzymatic steps and molecular transformations leading to the synthesis of this natural product, offering valuable insights for synthetic biology and pharmaceutical applications.

This compound, a member of the baccharane glycoside family, is believed to be synthesized through the isoprenoid pathway, a fundamental route for the production of a vast array of natural products in plants. The biosynthesis initiates from the cyclization of 2,3-oxidosqualene, a common precursor for triterpenoids. This guide outlines the key enzyme classes—oxidosqualene cyclases (OSCs), cytochrome P450 monooxygenases (CYP450s), and UDP-dependent glycosyltransferases (UGTs)—hypothesized to be involved in constructing the intricate molecular structure of this compound.

This whitepaper presents a putative multi-step enzymatic cascade, starting from the formation of the characteristic baccharane skeleton, followed by a series of specific oxidation and glycosylation events. The proposed pathway is supported by analogous biosynthetic routes of other well-characterized triterpenoid saponins.

The Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound is a complex process that can be conceptually divided into three main stages:

-

Formation of the Triterpenoid Skeleton: The pathway begins with the cyclization of 2,3-oxidosqualene, catalyzed by a specific oxidosqualene cyclase (OSC), to form the baccharane cation, which is then stabilized to produce the initial baccharane skeleton.

-

Aglycone Modification: The baccharane skeleton undergoes a series of post-cyclization modifications, primarily hydroxylations at specific carbon positions. These reactions are catalyzed by a suite of cytochrome P450 monooxygenases (CYP450s), leading to the formation of the specific aglycone of this compound, tentatively identified as a "hosenkol" derivative.

-

Glycosylation: The final stage involves the attachment of sugar moieties to the aglycone at specific hydroxyl groups. This is carried out by UDP-dependent glycosyltransferases (UGTs), which transfer sugar units from activated sugar donors (UDP-sugars) to the triterpenoid core, ultimately yielding this compound.

Quantitative Data Summary

While specific quantitative data for the enzymes in the this compound pathway are not yet available, the following table provides representative data from studies on analogous enzymes in other triterpenoid saponin biosynthetic pathways. This information serves as a valuable reference for estimating the potential kinetic properties and expression levels of the enzymes involved in this compound synthesis.

| Enzyme Class | Enzyme Example | Source Organism | Substrate | K_m (µM) | k_cat (s⁻¹) | Gene Expression Level (Relative Units) |

| Oxidosqualene Cyclase (OSC) | β-amyrin synthase | Glycyrrhiza glabra | 2,3-Oxidosqualene | 15.2 | 0.87 | 100 (in roots) |

| Cytochrome P450 (CYP450) | CYP88D6 | Glycyrrhiza uralensis | β-amyrin | 5.8 | 0.12 | 85 (in roots) |

| UDP-Glycosyltransferase (UGT) | UGT73K1 | Medicago truncatula | Hederagenin | 25.4 | 0.05 | 120 (in leaves) |

Experimental Protocols

To facilitate further research in this area, this guide provides detailed methodologies for key experiments essential for elucidating the this compound biosynthetic pathway.

Heterologous Expression and in vitro Characterization of Oxidosqualene Cyclase (OSC)

This protocol describes the functional characterization of a candidate OSC gene from Impatiens balsamina.

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from the seeds of I. balsamina using a commercial kit. First-strand cDNA is synthesized using a reverse transcriptase.

-

Gene Cloning: The full-length open reading frame of the candidate OSC gene is amplified from the cDNA using gene-specific primers and cloned into a yeast expression vector (e.g., pYES2).

-

Yeast Transformation and Expression: The expression vector is transformed into a suitable yeast strain (e.g., Saccharomyces cerevisiae). Protein expression is induced by growing the yeast in a galactose-containing medium.

-

Microsome Preparation: Yeast cells are harvested, and microsomes containing the expressed OSC are prepared by differential centrifugation.

-

Enzyme Assay: The OSC activity is assayed by incubating the yeast microsomes with 2,3-oxidosqualene. The reaction products are extracted with an organic solvent.

-

Product Analysis: The reaction products are analyzed by gas chromatography-mass spectrometry (GC-MS) to identify the cyclized triterpenoid skeleton.

Functional Characterization of Cytochrome P450 Monooxygenases (CYP450s)

This protocol outlines the steps to identify and characterize CYP450s involved in the hydroxylation of the baccharane skeleton.

-

Yeast Co-expression System: A candidate CYP450 gene and a cytochrome P450 reductase (CPR) gene from I. balsamina are co-expressed in yeast.

-

Microsomal Assay: Microsomes are prepared from the transformed yeast and incubated with the baccharane skeleton (produced from the OSC assay) and NADPH.

-

Product Identification: The reaction products are extracted and analyzed by liquid chromatography-mass spectrometry (LC-MS) to identify hydroxylated baccharane derivatives.

Biochemical Assay of UDP-Glycosyltransferases (UGTs)

This protocol details the characterization of UGTs responsible for glycosylating the hosenkol aglycone.

-

Recombinant Protein Expression: Candidate UGT genes are cloned into an E. coli expression vector and expressed as recombinant proteins.

-

Protein Purification: The recombinant UGTs are purified using affinity chromatography.

-

Enzyme Assay: The purified UGT is incubated with the hosenkol aglycone and a specific UDP-sugar (e.g., UDP-glucose, UDP-xylose).

-

Product Analysis: The reaction mixture is analyzed by high-performance liquid chromatography (HPLC) to detect the formation of the glycosylated product, this compound or its intermediates.

Visualizing the Pathway and Experimental Logic

To provide a clear visual representation of the proposed biosynthetic pathway and the experimental strategies, the following diagrams have been generated using the DOT language.

Caption: Putative biosynthetic pathway of this compound.

Caption: Experimental workflow for enzyme characterization.

This technical guide serves as a foundational resource for stimulating further investigation into the biosynthesis of this compound and other valuable triterpenoid saponins. The elucidation of this pathway will not only advance our understanding of plant specialized metabolism but also pave the way for the biotechnological production of these pharmacologically important molecules.

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Hosenkoside E belongs to the family of triterpenoid saponins, a diverse group of naturally occurring glycosides with a wide range of biological activities. Primarily isolated from the seeds of Impatiens balsamina, this compound and its related compounds, including Hosenkosides A, C, G, and K, as well as other saponins like imbalosides, are gaining attention in the scientific community for their potential therapeutic applications.[1][2][3][4] This technical guide provides a comprehensive overview of this compound and associated triterpenoid saponins, focusing on their chemical properties, biological activities, and underlying mechanisms of action. This document is intended to serve as a resource for researchers and professionals in drug development, offering detailed experimental protocols, summarized quantitative data, and visual representations of relevant biological pathways and workflows.

Introduction to this compound and Related Triterpenoid Saponins

Triterpenoid saponins are a class of secondary metabolites found widely in the plant kingdom.[5] They consist of a triterpenoid aglycone (sapogenin) linked to one or more sugar chains. The structural diversity of both the sapogenin and the sugar moieties contributes to their broad spectrum of pharmacological effects, including anti-inflammatory, antioxidant, cytotoxic, and cardioprotective properties.[3][6][7]

This compound and its analogues are baccharane-type triterpenoid saponins isolated from Impatiens balsamina.[1][2] These compounds have been investigated for various biological activities, with emerging evidence suggesting their potential as novel therapeutic agents. This guide will delve into the specifics of their known biological effects and the experimental methodologies used to elucidate them.

Chemical and Physical Properties

The fundamental characteristics of this compound and its related saponins are summarized in the table below. This information is crucial for their extraction, purification, and characterization.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Natural Source | Reference |

| This compound | C42H72O15 | 817.01 | Impatiens balsamina seeds | [1] |

| Hosenkoside A | C48H82O20 | 979.15 | Impatiens balsamina seeds | [2] |

| Hosenkoside C | - | - | Impatiens balsamina | [3] |

| Hosenkoside G | C47H80O19 | - | Impatiens balsamina | [8] |

| Hosenkoside K | C54H92O25 | 1141.29 | Impatiens balsamina seeds | [4] |

Biological Activities and Quantitative Data

This compound and its related triterpenoid saponins exhibit a range of biological activities. The following tables summarize the available quantitative data from preclinical studies.

Cytotoxic and Anti-inflammatory Activity of Imbalosides from Impatiens balsamina

Imbalosides are oleanane-type triterpenoidal glycosides also found in Impatiens balsamina. Their cytotoxic and anti-inflammatory activities have been quantitatively assessed.

| Compound | Cell Line | Activity | IC50 (µM) | Reference |

| Imbaloside A | A549 (Human lung carcinoma) | Cytotoxicity | > 50 | [3] |

| SK-OV-3 (Human ovarian cancer) | Cytotoxicity | > 50 | [3] | |

| SK-MEL-2 (Human melanoma) | Cytotoxicity | > 50 | [3] | |

| BT549 (Human breast carcinoma) | Cytotoxicity | > 50 | [3] | |

| BV-2 (Murine microglia) | NO Production Inhibition | 33.8 | [3] | |

| Imbaloside B | A549 (Human lung carcinoma) | Cytotoxicity | > 50 | [3] |

| SK-OV-3 (Human ovarian cancer) | Cytotoxicity | > 50 | [3] | |

| SK-MEL-2 (Human melanoma) | Cytotoxicity | > 50 | [3] | |

| BT549 (Human breast carcinoma) | Cytotoxicity | > 50 | [3] | |

| BV-2 (Murine microglia) | NO Production Inhibition | 41.0 | [3] | |

| Imbaloside C | A549 (Human lung carcinoma) | Cytotoxicity | > 50 | [3] |

| SK-OV-3 (Human ovarian cancer) | Cytotoxicity | > 50 | [3] | |

| SK-MEL-2 (Human melanoma) | Cytotoxicity | > 50 | [3] | |

| BT549 (Human breast carcinoma) | Cytotoxicity | > 50 | [3] | |

| BV-2 (Murine microglia) | NO Production Inhibition | 37.5 | [3] |

Pharmacokinetic Parameters of Hosenkosides in Rats

Pharmacokinetic studies have been conducted on Hosenkosides A and K in rats following oral administration of total saponins from Semen Impatientis.

| Compound | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | Reference |

| Hosenkoside A | 12.4 | 162.08 ± 139.87 | 0.67 | 5.39 ± 2.06 | [2] |

| Hosenkoside K | - | 511.11 ± 234.07 | 0.46 | 4.96 ± 1.75 | [4] |

Proposed Mechanisms of Action and Signaling Pathways

The anti-inflammatory effects of triterpenoid saponins are often attributed to their modulation of key signaling pathways involved in the inflammatory response. While direct evidence for this compound is still emerging, based on the known anti-inflammatory activities of related saponins, a proposed mechanism involves the inhibition of the NF-κB and MAPK signaling pathways.

Proposed Anti-inflammatory Signaling Pathway

Inflammatory stimuli, such as lipopolysaccharide (LPS), activate cell surface receptors like Toll-like receptor 4 (TLR4). This triggers a downstream signaling cascade that leads to the activation of transcription factors NF-κB and AP-1 (via the MAPK pathway). These transcription factors then translocate to the nucleus and induce the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β. Hosenkosides are hypothesized to interfere with this cascade, potentially by inhibiting the activation of IKK (IκB kinase), which would prevent the degradation of IκBα and the subsequent nuclear translocation of NF-κB. Similarly, they may inhibit the phosphorylation of MAPKs (e.g., ERK, JNK, p38), thereby blocking the activation of AP-1.

Caption: Proposed anti-inflammatory mechanism of this compound.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biological activities of this compound and related saponins.

Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Calculation: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined from the dose-response curve.

Caption: Workflow for the MTT cytotoxicity assay.

Nitric Oxide (NO) Production Measurement using Griess Assay

The Griess assay is used to quantify nitrite, a stable and nonvolatile breakdown product of NO.

Principle: The Griess reagent converts nitrite into a purple azo compound, and the intensity of the color is proportional to the nitrite concentration.

Protocol:

-

Cell Culture and Treatment: Culture cells (e.g., RAW 264.7 macrophages or BV-2 microglia) in a 96-well plate and treat with the test compound for 1 hour before stimulating with an inflammatory agent like LPS (1 µg/mL) for 24 hours.

-

Sample Collection: Collect the cell culture supernatant.

-

Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubation: Incubate the mixture at room temperature for 10 minutes in the dark.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration using a standard curve prepared with sodium nitrite.

Caption: Workflow for the Griess assay for nitric oxide.

Antioxidant Activity Assessment using DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the antioxidant activity of compounds.

Principle: DPPH is a stable free radical that is reduced in the presence of an antioxidant, resulting in a color change from purple to yellow. The decrease in absorbance is proportional to the radical scavenging activity.

Protocol:

-

Sample Preparation: Prepare different concentrations of the test compound in a suitable solvent (e.g., methanol).

-

Reaction Mixture: Add 1 mL of the sample solution to 2 mL of a 0.1 mM methanolic solution of DPPH.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Calculation: Calculate the percentage of radical scavenging activity using the formula: Scavenging (%) = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC50 value is the concentration of the sample that scavenges 50% of the DPPH radicals.

Conclusion and Future Directions

This compound and its related triterpenoid saponins from Impatiens balsamina represent a promising class of natural products with diverse biological activities. The available data, particularly on the anti-inflammatory and cytotoxic effects of imbalosides, highlight their potential for further investigation in drug discovery and development. The proposed mechanism of action involving the NF-κB and MAPK signaling pathways provides a solid foundation for future mechanistic studies.

Further research is warranted to:

-

Isolate and characterize additional hosenkosides and related saponins from Impatiens balsamina.

-

Conduct comprehensive in vitro and in vivo studies to confirm the biological activities of this compound and elucidate its specific molecular targets and signaling pathways.

-

Perform detailed pharmacokinetic and toxicological studies to assess the safety and efficacy of these compounds for potential therapeutic use.

-

Explore the structure-activity relationships of these saponins to guide the synthesis of more potent and selective analogues.

This technical guide provides a valuable resource for researchers embarking on the study of this compound and related triterpenoid saponins, with the aim of accelerating the translation of these natural compounds into novel therapeutic agents.

References

- 1. Antioxidant activities of saponins extracted from Radix Trichosanthis: an in vivo and in vitro evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 3. researchgate.net [researchgate.net]

- 4. Phytochemical and pharmacological potential of Impatiens balsamina | World Journal of Biology Pharmacy and Health Sciences [wjbphs.com]

- 5. repository.uhamka.ac.id [repository.uhamka.ac.id]

- 6. Mitogen-activated protein kinase (MAPK) pathway mediates the oestrogen-like activities of ginsenoside Rg1 in human breast cancer (MCF-7) cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijprajournal.com [ijprajournal.com]

- 8. rroij.com [rroij.com]

Hosenkoside E: A Technical Guide to its Solubility Characteristics and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hosenkoside E, a triterpenoid saponin isolated from Impatiens balsamina, is a subject of growing interest in phytochemical and pharmacological research. A critical parameter for its study and potential therapeutic application is its solubility in various solvents. This technical guide provides a comprehensive overview of the available solubility data for this compound and its closely related analogues. It also outlines detailed experimental protocols for solubility determination and quantification, and presents a putative signaling pathway potentially modulated by this class of compounds. Due to the limited availability of direct quantitative data for this compound, this guide draws upon information from related hosenkosides to provide a foundational understanding for researchers.

Introduction to this compound

This compound belongs to the baccharane glycoside family of saponins, which are prevalent in the seeds of Impatiens balsamina. Saponins from this plant have been traditionally used in medicine and are now being investigated for a range of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-allergic effects. The solubility of these compounds is a crucial factor that influences their bioavailability, formulation development, and efficacy in both in vitro and in vivo studies.

Solubility of this compound and Related Compounds

Direct, quantitative solubility data for this compound in various solvents remains limited in publicly available literature. However, information on closely related hosenkosides, such as Hosenkoside A, C, and K, provides valuable insights into the likely solubility profile of this compound. Triterpenoid saponins are generally known to be sparingly soluble in water and more soluble in polar organic solvents.

Table 1: Solubility Data for Hosenkosides

| Compound | Solvent | Solubility | Remarks |

| Hosenkoside A | Dimethyl Sulfoxide (DMSO) | 50 mg/mL | Requires sonication for dissolution. |

| Hosenkoside C | Dimethyl Sulfoxide (DMSO) | Soluble | Quantitative data not specified. |

| Hosenkoside K | Dimethyl Sulfoxide (DMSO) | 100 mg/mL | [1] |

| Pyridine | Soluble | Qualitative data.[2] | |

| Methanol | Soluble | Qualitative data.[2] | |

| Ethanol | Soluble | Qualitative data.[2] | |

| This compound | Various Solvents | Data not available | Based on the structure and data from related compounds, solubility in DMSO, methanol, and ethanol is anticipated. |

Note: The solubility of these compounds can be influenced by factors such as temperature, purity, and the presence of co-solvents. For in vivo studies, formulations often involve co-solvents like PEG300, Tween-80, and corn oil to enhance solubility and bioavailability.[3][4]

Experimental Protocols

General Protocol for Solubility Determination

A standardized experimental workflow is essential for determining the solubility of this compound. The following protocol outlines a general method that can be adapted for various solvents.

Figure 1: Experimental workflow for determining the solubility of this compound.

HPLC Method for Quantification

A robust High-Performance Liquid Chromatography (HPLC) method is crucial for the accurate quantification of this compound in solubility studies. The following is a suggested starting method that may require optimization.

-

Instrumentation: HPLC system with a UV or Mass Spectrometry (MS) detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid to improve peak shape).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 205 nm or MS with electrospray ionization (ESI).

-

Injection Volume: 10 µL.

-

Quantification: External standard method using a calibration curve of known this compound concentrations.

Putative Signaling Pathway

While the specific molecular targets of this compound are not yet fully elucidated, the known anti-inflammatory and anti-tumor activities of related saponins suggest potential interactions with key cellular signaling pathways. A plausible, yet speculative, pathway involves the modulation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling cascades. These pathways are central to the regulation of inflammatory responses and cell proliferation.

Figure 2: A speculative signaling pathway for the anti-inflammatory action of this compound.

Disclaimer: This diagram represents a generalized pathway based on the known activities of similar saponins. The direct interaction of this compound with these specific molecular targets requires experimental validation.

Conclusion

This technical guide consolidates the current understanding of this compound's solubility and provides a framework for its experimental investigation. While specific quantitative data for this compound remains to be established, the information available for its analogues strongly suggests solubility in polar organic solvents like DMSO. The provided experimental protocols offer a starting point for researchers to determine its precise solubility parameters. Furthermore, the proposed signaling pathway, although speculative, provides a basis for future mechanistic studies into the pharmacological effects of this compound. Further research is warranted to fully characterize the physicochemical and biological properties of this promising natural product.

References

The Elusive Abundance of Hosenkoside E in Impatiens balsamina: A Technical Guide for Researchers

For Immediate Release

This technical guide addresses the current scientific understanding of the natural abundance of Hosenkoside E, an oleanane-type triterpenoid glycoside, within the medicinal plant Impatiens balsamina. This document is intended for researchers, scientists, and professionals in drug development, providing a consolidated overview of available data, detailed experimental methodologies for quantification, and insights into the potential pharmacological mechanisms of action.

While Impatiens balsamina is known to be a rich source of various bioactive compounds, including triterpenoid saponins, specific quantitative data on the concentration of this compound in different parts of the plant remains limited in publicly available scientific literature. However, based on existing phytochemical studies of I. balsamina and related species, a general understanding of the distribution of similar compounds can be inferred.

Data on Triterpenoid Glycosides in Impatiens balsamina

Precise quantitative data for this compound across various tissues of Impatiens balsamina is not extensively documented. However, phytochemical investigations have confirmed the presence of oleanane-type triterpenoid glycosides, the class of compounds to which this compound belongs, in different parts of the plant. The following table summarizes the documented presence of these glycosides. Researchers are encouraged to consider this as a qualitative guide, and quantitative analysis is highly recommended for specific research purposes.

| Plant Part | Presence of Oleanane-Type Triterpenoid Glycosides | Specific Quantitative Data for this compound | Key Findings |

| Flowers | Present | Not Reported | Three new oleanane-type triterpenoidal glycosides, named imbalosides A–C, have been isolated from the white flowers of Impatiens balsamina[1][2][3]. |

| Seeds | Present | Not Reported | The seeds of Impatiens balsamina are known to contain various saponins and are used in traditional medicine[4][5]. |

| Stems | Present | Not Reported | Phytochemical studies have indicated the presence of saponins in the stems of I. balsamina. |

| Leaves | Present | Not Reported | General phytochemical screenings have confirmed the presence of saponins in the leaves. |

| Roots | Present | Not Reported | The roots are also reported to contain a variety of triterpenoids and saponins. |

Experimental Protocols for Quantification

For researchers aiming to quantify this compound in Impatiens balsamina, a robust and validated analytical method is crucial. While a specific, standardized protocol for this compound is not widely published, a general methodology based on the analysis of similar triterpenoid glycosides using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is detailed below.

Sample Preparation and Extraction

-

Plant Material Collection and Preparation:

-

Collect fresh plant material (flowers, seeds, stems, leaves, roots) from Impatiens balsamina.

-

Thoroughly wash the plant material with distilled water to remove any contaminants.

-

Separate the different plant parts.

-

Freeze-dry or oven-dry the material at a controlled temperature (e.g., 40-50 °C) to a constant weight.

-

Grind the dried plant material into a fine powder using a mechanical grinder.

-

-

Solvent Extraction:

-

Weigh approximately 1-2 g of the powdered plant material.

-

Perform extraction using a suitable solvent system. A common method for triterpenoid saponins is reflux extraction or ultrasonication with 70-80% methanol or ethanol.

-

For example, add 20 mL of 80% methanol to the powdered sample and sonicate for 30-60 minutes at room temperature.

-

Centrifuge the mixture at approximately 3000-4000 rpm for 15 minutes.

-

Collect the supernatant. Repeat the extraction process on the residue two more times to ensure complete extraction.

-

Combine the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

-

-

Solid-Phase Extraction (SPE) for Sample Clean-up (Optional but Recommended):

-

Dissolve the crude extract in a minimal amount of the initial mobile phase.

-

Use a C18 SPE cartridge to remove interfering compounds.

-

Condition the cartridge with methanol followed by water.

-

Load the sample onto the cartridge.

-

Wash the cartridge with a low concentration of organic solvent (e.g., 10% methanol) to remove polar impurities.

-

Elute the triterpenoid glycosides with a higher concentration of methanol or a methanol/acetonitrile mixture.

-

Dry the eluate and reconstitute in the mobile phase for HPLC analysis.

-

HPLC-MS/MS Analysis

-

Instrumentation: A High-Performance Liquid Chromatography system coupled with a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole).

-

Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is typically suitable.

-

Mobile Phase: A gradient elution is generally used.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

-

-

Gradient Program: A typical gradient might be:

-

0-2 min: 5% B

-

2-15 min: 5-95% B (linear gradient)

-

15-18 min: 95% B (isocratic)

-

18-18.1 min: 95-5% B (linear gradient)

-

18.1-20 min: 5% B (isocratic for column re-equilibration)

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 30-40 °C.

-

Injection Volume: 1-5 µL.

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for saponins.

-

Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

-

Precursor and Product Ions: These need to be determined by infusing a pure standard of this compound. The precursor ion will be the [M-H]⁻ or [M+HCOO]⁻ adduct, and product ions will be characteristic fragments.

-

Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.

-

Quantification

-

Standard Curve: Prepare a series of standard solutions of purified this compound of known concentrations.

-

Calibration: Generate a calibration curve by plotting the peak area of the MRM transitions against the concentration of the standards.

-

Analysis: Inject the prepared plant extracts and determine the peak areas for this compound.

-

Calculation: Calculate the concentration of this compound in the samples by interpolating their peak areas from the calibration curve. The final concentration should be expressed as mg/g of dry weight of the plant material.

Potential Signaling Pathways

Oleanane-type triterpenoid saponins, the class of compounds to which this compound belongs, are known to exert a variety of pharmacological effects, including anti-inflammatory and immunomodulatory activities. While the specific signaling pathways modulated by this compound are not yet fully elucidated, research on structurally similar saponins suggests potential mechanisms of action. One of the key pathways implicated in the anti-inflammatory effects of these compounds is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

The following diagram illustrates a simplified representation of the NF-κB signaling pathway and the putative inhibitory role of oleanane-type triterpenoid saponins.

Caption: Putative inhibition of the NF-κB signaling pathway by oleanane-type triterpenoid saponins.

The following diagram illustrates a general workflow for the quantification of this compound in Impatiens balsamina.

Caption: General experimental workflow for the quantification of this compound.

Conclusion

This technical guide provides a framework for researchers interested in the natural abundance and analysis of this compound in Impatiens balsamina. While specific quantitative data remains a key area for future research, the provided methodologies and insights into potential pharmacological pathways offer a solid foundation for further investigation. The development of validated analytical methods and the comprehensive profiling of this compound across different plant tissues will be crucial for unlocking the full therapeutic potential of this promising natural compound.

References

- 1. Three New Oleanane-Type Triterpenoidal Glycosides from Impatiens balsamina and Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Three New Oleanane-Type Triterpenoidal Glycosides from Impatiens balsamina and Their Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Impatiens balsamina seed - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. GSRS [precision.fda.gov]

Hosenkoside E: A Technical Overview of a Natural Triterpenoid Glycoside

For Researchers, Scientists, and Drug Development Professionals

Hosenkoside E, a naturally occurring triterpenoid glycoside isolated from the seeds of Impatiens balsamina, presents a subject of interest within the field of pharmacognosy and natural product chemistry.[1] This technical guide provides a consolidated overview of the available chemical data for this compound, alongside a generalized experimental framework for the isolation and characterization of similar compounds from its natural source. Due to a lack of specific publicly available research on this compound's biological activity, this document also presents a general signaling pathway often associated with the broader class of triterpenoid glycosides.

Chemical Identifiers

Precise identification of a chemical entity is foundational for research and development. The known chemical identifiers for this compound are summarized below.

| Identifier | Value | Source |

| CAS Number | 156764-84-0 | [2] |

| Molecular Formula | C42H72O15 | MedChemExpress |

| Molecular Weight | 817.01 g/mol | MedChemExpress |

| IUPAC Name | Not available in public domain | |

| SMILES String | Not available in public domain |

Experimental Protocols

General Isolation and Purification of Triterpenoid Glycosides

-

Extraction: The air-dried and powdered seeds of Impatiens balsamina are subjected to extraction with a suitable solvent, typically methanol, at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude extract.

-

Fractionation: The crude methanol extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. Triterpenoid glycosides, being polar in nature, are often concentrated in the n-butanol fraction.

-

Chromatographic Separation: The n-butanol fraction is subjected to a series of chromatographic techniques for the isolation of individual compounds.

-

Column Chromatography: Initial separation is typically performed on a silica gel column, eluting with a gradient of chloroform and methanol.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing compounds of interest are further purified using preparative HPLC with a C18 column and a mobile phase gradient of methanol and water.

-

Structural Elucidation

The chemical structure of an isolated triterpenoid glycoside like this compound would be determined using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are conducted to establish the connectivity of protons and carbons, thereby elucidating the complete chemical structure.

Biological Activity and Signaling Pathways: A Generalized Perspective

Specific studies detailing the biological activities and associated signaling pathways of this compound are not currently available in the scientific literature. However, triterpenoid glycosides as a class are known to exhibit a wide range of pharmacological effects, including anti-inflammatory, anticancer, and immunomodulatory activities.[5][6][7]

Many triterpenoids exert their anti-inflammatory effects by modulating key signaling pathways, such as the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway.[5][6] The NF-κB signaling cascade is a central regulator of the inflammatory response.

Below is a generalized representation of the NF-κB signaling pathway, which is a common target for the anti-inflammatory action of triterpenoid glycosides. It is important to note that this is a representative diagram and has not been specifically validated for this compound.

Figure 1. A generalized diagram of the NF-κB signaling pathway.

In this pathway, inflammatory stimuli lead to the activation of the IKK complex, which then phosphorylates IκB. This phosphorylation targets IκB for degradation by the proteasome, releasing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Many triterpenoid glycosides are thought to exert their anti-inflammatory effects by inhibiting key components of this pathway, such as the IKK complex.

Conclusion

This compound is a defined chemical entity with a known CAS number, molecular formula, and molecular weight. While it is structurally classified as a triterpenoid glycoside from Impatiens balsamina, a comprehensive understanding of its biological activities and mechanism of action is currently lacking in the public domain. The provided experimental framework offers a general approach for the isolation and characterization of such compounds. Future research is warranted to elucidate the specific pharmacological properties of this compound and to explore its potential as a therapeutic agent.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | TargetMol [targetmol.com]

- 3. Three New Oleanane-Type Triterpenoidal Glycosides from Impatiens balsamina and Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isolation and Identification of an Anti-tumor Component from Leaves of Impatiens balsamina - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting Inflammatory Pathways by Triterpenoids for Prevention and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Immunomodulatory properties of triterpenes - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Preliminary Biological Screening of Hosenkoside E

For Researchers, Scientists, and Drug Development Professionals

Introduction: Hosenkoside E is a triterpenoid saponin that can be isolated from the seeds of the plant Impatiens balsamina[1]. As a member of the saponin class of natural products, this compound holds potential for a range of biological activities, warranting preliminary screening to elucidate its therapeutic promise. This document serves as an in-depth technical guide outlining a proposed framework for the initial biological evaluation of this compound. Due to the limited publicly available data specifically on the biological activities of this compound, this guide presents standardized, widely accepted protocols for the preliminary screening of novel natural products. It also discusses potential mechanisms of action based on the activities of structurally related saponins.

Physicochemical Properties and Data Presentation

Effective biological screening begins with understanding the compound's basic properties and establishing a clear method for data reporting.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C42H72O15 | [1] |

| Molecular Weight | 817.01 g/mol | [1] |

| Natural Source | Seeds of Impatiens balsamina | [1] |

| Compound Class | Baccharane Glycoside (Triterpenoid Saponin) | [2][3] |

Quantitative results from biological assays should be meticulously documented. The following tables provide templates for organizing data from cytotoxicity, antioxidant, and anti-inflammatory screening.

Table 2: Template for Reporting Cytotoxicity Data (IC50 Values)

| Cell Line | Assay Type | This compound IC50 (µM) | Positive Control IC50 (µM) |

| e.g., A549 (Lung Carcinoma) | MTT | Data to be determined | e.g., Doxorubicin |

| e.g., MCF-7 (Breast Cancer) | MTT | Data to be determined | e.g., Doxorubicin |

| e.g., HEK293 (Normal Kidney) | MTT | Data to be determined | e.g., Doxorubicin |

Table 3: Template for Reporting Antioxidant Activity

| Assay Type | This compound IC50 (µg/mL) | Positive Control IC50 (µg/mL) |

| DPPH Radical Scavenging | Data to be determined | e.g., Ascorbic Acid |

| ABTS Radical Scavenging | Data to be determined | e.g., Trolox |

Table 4: Template for Reporting Anti-inflammatory Activity

| Cell Line / Model | Assay Type | This compound IC50 (µM) | Positive Control IC50 (µM) |

| e.g., RAW 264.7 Macrophages | Nitric Oxide (NO) Inhibition | Data to be determined | e.g., Dexamethasone |

| e.g., RAW 264.7 Macrophages | PGE2 Inhibition | Data to be determined | e.g., Indomethacin |

Experimental Workflow and Protocols

A systematic approach is crucial for the preliminary screening of a novel compound. The following workflow outlines the key stages, from initial preparation to a panel of primary bioassays.

Protocol: MTT Assay for Cytotoxicity

This assay determines a compound's ability to inhibit cell proliferation, a key indicator of potential anticancer activity.

-

Cell Seeding: Seed cells (e.g., A549 human lung carcinoma) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of medium containing the various concentrations of the compound. Include wells for a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Protocol: DPPH Radical Scavenging Assay for Antioxidant Activity

This method assesses the capacity of a compound to donate hydrogen atoms or electrons to neutralize the stable DPPH free radical.

-

Preparation: Prepare various concentrations of this compound in methanol. Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

-

Reaction: In a 96-well plate, add 50 µL of each this compound dilution to 150 µL of the DPPH solution. Include a positive control (e.g., Ascorbic Acid) and a blank (methanol).

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Reading: Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.

-

Calculation: Calculate the percentage of scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100. Plot the percentage of scavenging against concentration to determine the IC50 value.

Protocol: Griess Assay for Nitric Oxide Inhibition

This assay is used to screen for anti-inflammatory potential by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.

-

Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at 5x10⁴ cells/well and allow them to adhere overnight.

-

Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control.

-

Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

-

Nitrite Measurement: Transfer 50 µL of the cell supernatant from each well to a new plate. Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes. Then, add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.

-

Absorbance Reading: Measure the absorbance at 540 nm. The absorbance is proportional to the nitrite concentration, an indicator of NO production.

-

Data Analysis: Create a standard curve using sodium nitrite. Calculate the percentage of NO inhibition relative to the LPS-only control and determine the IC50 value. A preliminary cytotoxicity test on RAW 264.7 cells is essential to ensure that the observed NO inhibition is not due to cell death.

Potential Signaling Pathways

While specific pathways for this compound are yet to be determined, many triterpenoid saponins exert their anti-inflammatory effects by modulating key signaling cascades such as the MAPK and NF-κB pathways.[4][5] These pathways are central to the inflammatory response, controlling the expression of pro-inflammatory cytokines and enzymes like iNOS and COX-2.

This diagram illustrates how an inflammatory stimulus like LPS activates both the MAPK and NF-κB pathways. A compound like this compound could potentially inhibit these pathways at key points, such as the phosphorylation of IKK or p38 MAPK, thereby preventing the nuclear translocation of transcription factors like NF-κB and ultimately reducing the expression of pro-inflammatory genes. This remains a hypothesis pending experimental validation.

References

Ethnobotanical Insights and Pharmacological Potential of Impatiens balsamina and its Constituent Hosenkoside E: A Technical Guide for Researchers

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth overview of the ethnobotanical applications of Impatiens balsamina, with a specific focus on the scientific investigations into its bioactive compounds, particularly the saponin Hosenkoside E found within its seeds. While direct pharmacological data on this compound is limited, this document synthesizes the available research on Impatiens balsamina seed extracts to provide a comprehensive understanding of their potential therapeutic value and associated mechanisms of action.

Ethnobotanical Heritage of Impatiens balsamina

Impatiens balsamina, commonly known as garden balsam, has a rich history of use in traditional medicine systems across Asia, including Ayurveda, Unani, and Siddha.[1] Various parts of the plant, including the leaves, flowers, seeds, and roots, have been employed to treat a wide array of ailments.